Cyclobutyl 4-(3-pyrrolinomethyl)phenyl ketone

Description

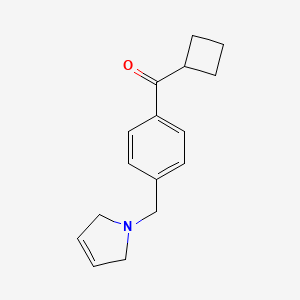

Cyclobutyl 4-(3-pyrrolinomethyl)phenyl ketone (CAS: 898776-99-3; molecular formula: C₁₆H₂₁NO; molecular weight: 243.35) is a synthetic organic compound featuring a cyclobutyl group attached to a ketone moiety and a phenyl ring substituted with a pyrrolidinomethyl group at the para position . Its structural complexity arises from the interplay of the strained cyclobutane ring and the electron-rich pyrrolidine substituent, which may influence its physicochemical and reactive properties.

Its synthesis and characterization are critical for exploring structure-activity relationships in medicinal chemistry, particularly in designing analogs with tailored reactivity or binding affinities.

Properties

CAS No. |

898764-83-5 |

|---|---|

Molecular Formula |

C16H19NO |

Molecular Weight |

241.33 g/mol |

IUPAC Name |

cyclobutyl-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |

InChI |

InChI=1S/C16H19NO/c18-16(14-4-3-5-14)15-8-6-13(7-9-15)12-17-10-1-2-11-17/h1-2,6-9,14H,3-5,10-12H2 |

InChI Key |

QNGASXHUZWAXKV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3 |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structure

- IUPAC Name: cyclobutyl-[4-(3-pyrrolinomethyl)phenyl]methanone

- Molecular Formula: C16H19NO

- Molecular Weight: 241.33 g/mol

- CAS Number: 898763-90-1

- Structural Features: The compound consists of a cyclobutyl group attached to a phenyl ketone core, with a 3-pyrrolinomethyl substituent on the para position of the phenyl ring.

Preparation Methods

Stepwise Synthetic Route

Formation of Cyclobutyl Phenyl Ketone Intermediate

A common approach to synthesize cyclobutyl phenyl ketones involves Friedel–Crafts acylation or Grignard reaction techniques:

Grignard Reaction:

Magnesium turnings react with bromocyclobutane in dry tetrahydrofuran (THF) to form the cyclobutylmagnesium bromide intermediate. This organomagnesium reagent then reacts with a suitable benzoyl derivative (e.g., benzoyl chloride or benzonitrile) to form the cyclobutyl phenyl ketone intermediate.Friedel–Crafts Acylation:

Alternatively, benzoyl chloride derivatives can be acylated with cyclobutyl organometallic reagents in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3) to yield the ketone core.

Introduction of the 3-Pyrrolinomethyl Group

The 3-pyrrolinomethyl substituent can be introduced via:

Reductive Amination:

Reaction of the ketone intermediate with 3-pyrrolinemethyl amine under reductive amination conditions (e.g., using sodium cyanoborohydride or hydrogenation catalysts) to form the corresponding amine-substituted phenyl ketone.Nucleophilic Substitution:

Alternatively, halomethylated phenyl ketone intermediates can undergo nucleophilic substitution with pyrrolidine or its derivatives to install the pyrrolinomethyl group.

Detailed Experimental Conditions

Research Findings and Data

Yields and Purity

Characterization Data

| Characterization Method | Observed Data | Interpretation |

|---|---|---|

| IR Spectroscopy | Carbonyl stretch at ~1680 cm⁻¹ | Confirms ketone functional group |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 241.33 | Matches molecular weight |

| NMR Spectroscopy | Aromatic protons, cyclobutyl ring protons, pyrrolinomethyl signals | Confirms structure and substitution pattern |

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Grignard Reaction | High regioselectivity; well-established | Requires strict anhydrous conditions; sensitive to moisture |

| Friedel–Crafts Acylation | Simple setup; scalable | Possible polyacylation; requires Lewis acid catalyst removal |

| Reductive Amination | Direct installation of amine group | Requires careful control to avoid over-reduction |

Chemical Reactions Analysis

Types of Reactions: Cyclobutyl 4-(3-pyrrolinomethyl)phenyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Medicinal Chemistry

Cyclobutyl 4-(3-pyrrolinomethyl)phenyl ketone has been investigated for its antimicrobial , anticancer , and cytoprotective properties . Its ability to interact with specific molecular targets makes it a candidate for drug development.

-

Antimicrobial Activity :

- Studies have shown that this compound exhibits moderate antimicrobial activity against various bacteria and fungi, with minimum inhibitory concentrations (MICs) ranging between 500 µg/mL to 1000 µg/mL for certain pathogens. This suggests its potential as a lead compound in antibiotic development.

-

Anticancer Potential :

- The compound has demonstrated efficacy in inhibiting the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives similar to this compound have shown to enhance mitochondrial bioenergetics, crucial for cancer cell survival and proliferation.

-

Cytoprotective Effects :

- Research indicates that cyclobutyl derivatives can enhance mitochondrial function, providing protective effects against oxidative stress in neuronal cells. This highlights their potential role in treating neurodegenerative diseases.

Neuropeptide Y Y5-Receptor Antagonism

A study focused on optimizing small molecules derived from cyclobutyl frameworks, including this compound, which acted as antagonists at the neuropeptide Y Y5 receptor. The optimized analogs exhibited improved potency with a Ki value of 3 nM at the Y5 receptor, suggesting potential applications in obesity management.

Cytoprotective Activity

Investigations revealed that cyclobutyl derivatives enhance mitochondrial function and protect against oxidative stress in neuronal cells. These findings suggest their therapeutic potential in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Cyclobutyl 4-(3-pyrrolinomethyl)phenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Key structural differences :

- Cyclopropyl phenyl ketone : High angular strain (60° bond angles) in the three-membered ring.

- Cyclobutyl phenyl ketone: Moderate strain (90° bond angles) due to non-tetrahedral geometry.

- Cyclopentyl/Cyclohexyl phenyl ketones : Near-ideal bond angles (108° and 120°, respectively), minimizing ring strain.

Kinetic Data and Reduction Behavior

Sodium Borohydride Reduction

Studies on unsubstituted cycloalkyl phenyl ketones reveal significant reactivity differences (Table 1) :

Table 1: Relative Reaction Rates with Sodium Borohydride at 0°C

| Compound | Relative Rate (Acetophenone = 1.0) |

|---|---|

| Cyclopropyl phenyl ketone | 0.12 |

| Cyclobutyl phenyl ketone | 0.23 |

| Cyclopentyl phenyl ketone | 0.36 |

| Cyclohexyl phenyl ketone | 0.25 |

Observations :

- Cyclopropyl phenyl ketone : Low reactivity due to high angular strain, which destabilizes the transition state during hydride attack .

- Cyclobutyl phenyl ketone : Doubled reactivity compared to cyclopropyl, as reduced strain allows better orbital alignment for hydride addition.

- Cyclopentyl phenyl ketone : Highest reactivity among four-membered rings, attributed to minimal strain and favorable transition-state geometry.

- Cyclohexyl phenyl ketone : Unexpectedly lower rate than cyclopentyl, possibly due to conformational inflexibility (chair vs. envelope conformations) .

Triethylsilane Reduction

In trifluoroacetic acid media, phenyl cyclobutyl ketone undergoes rapid reduction with triethylsilane, forming phenylcyclobutylmethane and other byproducts. This contrasts with phenyl cyclopropyl ketone, which reacts slower under identical conditions .

Influence of Substituents on Reactivity

However, the electron-donating nature of pyrrolidine may enhance carbonyl electrophilicity, creating a competing effect.

Hypothetical comparisons (based on structural analogs) :

- Steric effects : Bulky substituents reduce accessibility to the carbonyl carbon, lowering reaction rates in reductions.

- Electronic effects : Electron-donating groups (e.g., pyrrolidine) could stabilize partial positive charges on the carbonyl carbon, accelerating hydride addition.

No direct kinetic data for this compound are available in the provided evidence, necessitating further experimental validation.

Q & A

Q. What are the primary synthetic routes for Cyclobutyl 4-(3-pyrrolinomethyl)phenyl ketone, and how are yields optimized?

The synthesis typically involves multi-step reactions, such as coupling cyclobutyl phenyl ketone derivatives with pyrrolinomethyl components via nucleophilic substitution or Friedel-Crafts acylation. Key steps include:

- Step 1 : Preparation of the cyclobutyl ketone backbone through cyclopropanation or ring-opening reactions.

- Step 2 : Functionalization of the phenyl ring with a pyrrolinomethyl group using catalysts like Lewis acids (e.g., AlCl₃). Optimized yields (~86%) are achieved by controlling temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane), and stoichiometric ratios of reactants .

Q. How is the molecular structure of this compound characterized?

Structural elucidation combines spectroscopic and computational methods:

- NMR : ¹H and ¹³C NMR identify substituents (e.g., cyclobutyl protons at δ 1.5–2.5 ppm, pyrrolidine N-methyl at δ 2.8–3.2 ppm).

- X-ray crystallography : Resolves bond angles and spatial conformation (e.g., cyclobutyl ring strain at ~90° angles).

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using hybrid functionals like B3LYP .

Q. What classification and nomenclature apply to this compound?

It is an aromatic ketone (IUPAC: cyclobutyl-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone) with:

- Core structure : Cyclobutyl group + phenyl ketone.

- Substituents : Pyrrolidinomethyl moiety at the para position. Classified under CAS No. 898776-99-3, molecular formula C₁₆H₂₁NO .

Advanced Research Questions

Q. How does the cyclobutyl group’s ring strain influence reactivity in reduction reactions?

Kinetic studies with sodium borohydride show cyclobutyl phenyl ketones exhibit intermediate reactivity (relative rate: 0.23 at 0°C) compared to cyclopropyl (0.12) and cyclopentyl (0.36) analogs. The strain energy (~110 kJ/mol) enhances electrophilicity at the carbonyl carbon but reduces hydride affinity due to torsional stress .

Q. What computational methods predict biological interactions of this compound?

- Molecular docking : Screens binding affinities to targets like G-protein-coupled receptors (e.g., µ-opioid receptors).

- MD simulations : Assess stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns).

- ADMET profiling : Predicts bioavailability (e.g., LogP ~2.5) and toxicity (e.g., Ames test negativity) .

Q. How do structural analogs compare in pharmacological activity?

Analogues like Cyclopropyl 2-(3-pyrrolinomethyl)phenyl ketone show anti-inflammatory activity (IC₅₀ = 12 µM in HeLa cells), while thiomethyl derivatives (e.g., Cyclobutyl 2-(4-thiomethylphenyl)ethyl ketone) demonstrate improved metabolic stability (t₁/₂ > 6 hours in microsomes). SAR studies highlight the pyrrolidine moiety’s role in enhancing solubility and target engagement .

Key Research Gaps

- Synthetic scalability : Current methods lack industrial feasibility (e.g., low yields in continuous flow reactors).

- Biological mechanisms : Limited in vivo data on pharmacokinetics and off-target effects.

- Material science applications : Unexplored potential in polymer crosslinking or photoresist formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.